Cas no 99187-42-5 (2-(2-bromoethyl)-1,4-dimethoxybenzene)

2-(2-Bromoethyl)-1,4-dimethoxybenzene is a brominated aromatic compound featuring a dimethoxybenzene core with a bromoethyl substituent. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of more complex molecules through nucleophilic substitution or coupling reactions. The presence of the bromoethyl group allows for further functionalization, while the dimethoxy substituents enhance solubility and stability. Its well-defined reactivity profile is advantageous in pharmaceutical and agrochemical research, where precise modifications are required. The compound is typically handled under inert conditions due to its sensitivity to moisture and light, ensuring consistent performance in synthetic applications.
2-(2-bromoethyl)-1,4-dimethoxybenzene structure
99187-42-5 structure
Product Name:2-(2-bromoethyl)-1,4-dimethoxybenzene
CAS No:99187-42-5
MF:C10H13BrO2
MW:245.113022565842
CID:750330
PubChem ID:15127190
Update Time:2025-11-02

2-(2-bromoethyl)-1,4-dimethoxybenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-(2-bromoethyl)-1,4-dimethoxy-
    • 2-(2-bromoethyl)-1,4-dimethoxybenzene
    • AKOS012095319
    • DTXSID20568632
    • CS-0238051
    • 99187-42-5
    • EN300-1893971
    • Inchi: 1S/C10H13BrO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6H2,1-2H3
    • InChI Key: OMALKMWOCZAJEA-UHFFFAOYSA-N
    • SMILES: BrCCC1C=C(C=CC=1OC)OC

Computed Properties

  • Exact Mass: 244.00989g/mol
  • Monoisotopic Mass: 244.00989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 18.5Ų

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Additional information on 2-(2-bromoethyl)-1,4-dimethoxybenzene

Comprehensive Guide to 2-(2-Bromoethyl)-1,4-Dimethoxybenzene (CAS No. 99187-42-5)

2-(2-Bromoethyl)-1,4-dimethoxybenzene (CAS No. 99187-42-5) is an organic compound widely used in pharmaceutical and chemical research. This aromatic bromo compound features a dimethoxybenzene core with a bromoethyl side chain, making it a versatile intermediate in synthetic chemistry. Researchers and industries value this compound for its unique reactivity, particularly in cross-coupling reactions and polymer synthesis.

The molecular structure of 2-(2-bromoethyl)-1,4-dimethoxybenzene consists of a benzene ring substituted with two methoxy groups at the 1 and 4 positions and a bromoethyl group at the 2 position. This arrangement provides both electron-donating and leaving group properties, which are crucial for its applications in organic synthesis. The compound is often utilized in the preparation of more complex molecules, including pharmaceutical intermediates and specialty chemicals.

One of the most common applications of 2-(2-bromoethyl)-1,4-dimethoxybenzene is in palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings. These reactions are pivotal in creating carbon-carbon bonds, a fundamental step in drug discovery and material science. The bromoethyl moiety acts as an excellent electrophile, enabling efficient transformations under mild conditions. Additionally, the dimethoxybenzene framework enhances solubility in organic solvents, facilitating reaction workup and purification.

Recent trends in green chemistry have sparked interest in optimizing the synthesis of 2-(2-bromoethyl)-1,4-dimethoxybenzene to minimize waste and energy consumption. Researchers are exploring catalytic methods and biodegradable solvents to improve the sustainability of its production. This aligns with the growing demand for eco-friendly chemical processes, a hot topic in both academic and industrial circles.

In the pharmaceutical industry, 2-(2-bromoethyl)-1,4-dimethoxybenzene serves as a precursor for active pharmaceutical ingredients (APIs). Its ability to undergo nucleophilic substitution and oxidation reactions makes it valuable for constructing heterocyclic compounds, which are prevalent in many drugs. For instance, derivatives of this compound have been investigated for their potential in central nervous system (CNS) therapies and anti-inflammatory agents.

The compound’s stability under standard conditions makes it a reliable choice for long-term storage and transportation. However, proper handling is essential to avoid degradation, as exposure to strong acids or bases may lead to unwanted side reactions. Storage recommendations typically include keeping the material in a cool, dry place away from direct sunlight.

Market demand for 2-(2-bromoethyl)-1,4-dimethoxybenzene has seen steady growth, driven by its applications in high-value chemical synthesis. Suppliers often highlight its high purity (≥98%) and consistent quality, which are critical for research and industrial use. Pricing trends reflect its niche status, with fluctuations tied to raw material availability and advancements in synthetic methodologies.

For researchers looking to purchase 2-(2-bromoethyl)-1,4-dimethoxybenzene, it is essential to verify the supplier’s credentials and product specifications. Reputable vendors provide detailed analytical data, including HPLC and NMR spectra, to ensure compliance with research requirements. Bulk purchases may also qualify for discounts, making it cost-effective for large-scale projects.

In summary, 2-(2-bromoethyl)-1,4-dimethoxybenzene (CAS No. 99187-42-5) is a multifaceted compound with significant applications in pharmaceuticals, material science, and organic synthesis. Its unique structural features and reactivity profile continue to make it a subject of interest in both academic and industrial research. As the field of sustainable chemistry evolves, innovations in its production and utilization are expected to further enhance its relevance.

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